molecular formula C13H18ClN B14516763 1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride CAS No. 62594-47-2

1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

Katalognummer: B14516763
CAS-Nummer: 62594-47-2
Molekulargewicht: 223.74 g/mol
InChI-Schlüssel: RYRNUXWVUFEFQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction between a pyrrolidine ring and an indene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method involves the cyclization of a suitable precursor, such as an indene derivative, with a pyrrolidine derivative under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the specific synthetic route chosen .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as recrystallization, distillation, and chromatography are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1’-Methylspiro[1,3-dihydroindene-2,2’-pyrrolidine];hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62594-47-2

Molekularformel

C13H18ClN

Molekulargewicht

223.74 g/mol

IUPAC-Name

1'-methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C13H17N.ClH/c1-14-8-4-7-13(14)9-11-5-2-3-6-12(11)10-13;/h2-3,5-6H,4,7-10H2,1H3;1H

InChI-Schlüssel

RYRNUXWVUFEFQF-UHFFFAOYSA-N

Kanonische SMILES

CN1CCCC12CC3=CC=CC=C3C2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.